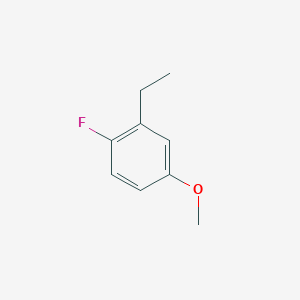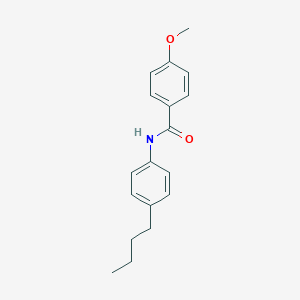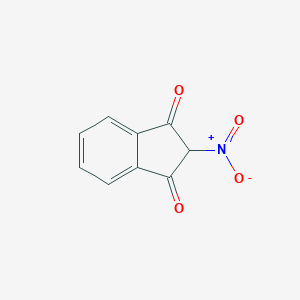
2-Nitro-1,3-indandione
Overview
Description
2-Nitro-1,3-indandione is a chemical compound with the molecular formula C9H5NO4 . It is a derivative of indandione, which is a β-diketone with indane as its structural nucleus . The compound is colorless or white, but older samples may appear yellowish or even green .
Synthesis Analysis
2-Nitro-1,3-indandione can be synthesized by various methods. For instance, it can be produced from 4-nitrophthalic anhydride . Another method involves the self-condensation of indane-1,3-dione in basic conditions (triethylamine, sodium acetate, sodium hydride), or in acidic conditions (sulfuric acid) .Molecular Structure Analysis
The molecular weight of 2-Nitro-1,3-indandione is 191.14 g/mol . Its IUPAC name is 2-nitroindene-1,3-dione . The InChI string and the canonical SMILES for the compound are also available . The crystal structure of 2-nitro-1,3-indandione dihydrate has been determined .Chemical Reactions Analysis
2-Nitro-1,3-indandione can participate in various chemical reactions. For instance, it can be involved in asymmetric domino reactions with bromonitroalkanes to yield spironitrocyclopropanes bearing two stereogenic centers . It can also be used in the synthesis of diverse spiro- and fused carbo-/heterocyclic scaffolds based on various cycloadditions and tandem annulation methods .Physical And Chemical Properties Analysis
The compound has a molecular weight of 191.14 g/mol . It has a XLogP3 value of 1.3, indicating its partition coefficient between octanol and water . It has no hydrogen bond donors, four hydrogen bond acceptors, and no rotatable bonds . Its exact mass and monoisotopic mass are both 191.02185764 g/mol . It has a topological polar surface area of 80 Ų and a heavy atom count of 14 .Scientific Research Applications
Antiviral and Antibacterial Activity
2-Nitro-1,3-indandione derivatives have been studied for their potential antiviral and antibacterial properties. These compounds could play a role in developing new treatments for infections, especially as resistance to existing drugs becomes more common .
Anti-inflammatory Properties
Some derivatives of 2-Nitro-1,3-indandione exhibit anti-inflammatory activity, which could be beneficial in treating various inflammatory diseases and conditions .
Cytostatic Drug Comparison
In silico studies suggest that certain synthesis products of 2-Nitro-1,3-indandione are less toxic than many routinely used cytostatic drugs, indicating potential use in safer chemotherapy treatments .
Bioimaging Applications
Indane-1,3-dione, a related compound, is used in bioimaging due to its fluorescent properties. This suggests that 2-Nitro-1,3-indandione could also be explored for use in imaging techniques within biological systems .
Electronics and Photopolymerization
The versatility of indane-1,3-dione derivatives extends to electronics and photopolymerization applications. This opens up research possibilities for 2-Nitro-1,3-indandione in these fields as well .
Synthetic Applications
2-Diazo-1,3-indanedione, another related compound, has shown significant synthetic potential and utility. This indicates that 2-Nitro-1,3-indandione may also have diverse synthetic applications in chemical reactions .
Safety and Hazards
While specific safety and hazard information for 2-Nitro-1,3-indandione is not available, general safety practices for handling chemicals should be followed. These include avoiding contact with skin, eyes, and clothing, avoiding dust formation, not breathing dust, not ingesting the compound, and keeping it away from heat and sources of ignition .
Future Directions
Indane-1,3-dione, a closely related compound, is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . Given the structural similarity, 2-Nitro-1,3-indandione could potentially have similar applications, offering exciting future directions for research.
Mechanism of Action
Target of Action
2-Nitro-1,3-indandione is a complex compound that interacts with various targets. It is known to react with pyridine, forming a complex reaction at ordinary temperature .
Mode of Action
The mode of action of 2-Nitro-1,3-indandione involves its interaction with its targets, leading to various changes. For instance, when it reacts with pyridine, the main reaction products are 2-nitro-1,3-indandione pyridine salt, pyridine hydrobromide, phthalic acid, and a black tar consisting of oxidized polymer of pyridine hydrobromide .
Biochemical Pathways
It’s known that 2-substituted 1,3-indandione derivatives, which include 2-nitro-1,3-indandione, are known to undergo a photochemical rearrangement into phthalides . This suggests that 2-Nitro-1,3-indandione may affect pathways involving photochemical reactions.
Pharmacokinetics
The pharmacokinetics of the anticoagulant drug, 2-phenyl-1,3-indandione, a related compound, after intravenous and oral administration in rats, is best described as a non-linear open two-compartment model with elimination from the peripheral compartment . The volume of the central compartment comprises the extracellular fluid .
Result of Action
The result of the action of 2-Nitro-1,3-indandione is the formation of various products, including 2-nitro-1,3-indandione pyridine salt, pyridine hydrobromide, phthalic acid, and a black tar consisting of oxidized polymer of pyridine hydrobromide . These products suggest that the compound’s action leads to significant molecular and cellular effects.
Action Environment
The action environment of 2-Nitro-1,3-indandione can influence its action, efficacy, and stability. For instance, the reaction of 2-Nitro-1,3-indandione with pyridine occurs at ordinary temperature . Additionally, the presence of a squaramide-tertiary amine can lead to the formation of chiral spiro-1,3-indandione derivatives . This suggests that environmental factors such as temperature and the presence of other compounds can influence the action of 2-Nitro-1,3-indandione.
properties
IUPAC Name |
2-nitroindene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO4/c11-8-5-3-1-2-4-6(5)9(12)7(8)10(13)14/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGMVHVKJXBIDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063125 | |
| Record name | 1H-Indene-1,3(2H)-dione, 2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-1,3-indandione | |
CAS RN |
3674-33-7 | |
| Record name | 2-Nitro-1H-indene-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3674-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indene-1,3(2H)-dione, 2-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003674337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Nitro-1,3-indandione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32324 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Indene-1,3(2H)-dione, 2-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Indene-1,3(2H)-dione, 2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-nitro-1H-indene-1,3(2H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.857 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is interesting about the structure of 2-nitro-1,3-indandione?
A: 2-Nitro-1,3-indandione exhibits interesting structural features. In solution or as a salt, it primarily exists in its anionic form. This anion demonstrates stability due to resonance stabilization across the molecule, particularly in the region containing the oxygen atoms []. This resonance delocalization was confirmed by studying its bond lengths using crystallography and by 13C NMR spectroscopy [].
Q2: How does 2-nitro-1,3-indandione interact with pyridine and picolines?
A: The reaction of 2-nitro-1,3-indandione with pyridine is complex and occurs at room temperature []. The primary products formed are 2-nitro-1,3-indandione pyridine salt, pyridine hydrobromide, phthalic acid, and a black tar. This tar is believed to be a result of the oxidation and polymerization of pyridine hydrobromide. Picolines react similarly with 2-nitro-1,3-indandione [].
Q3: What is known about the crystal structure of 2-nitro-1,3-indandione?
A: 2-Nitro-1,3-indandione dihydrate crystallizes in the monoclinic space group P2~/c [, ]. The structure reveals that it exists as a hydronium salt with an asymmetric H5O2+ arrangement []. This provides further evidence for the compound's existence in an anionic form in certain conditions.
Q4: Has there been research on analogs of 2-nitro-1,3-indandione?
A: Yes, several studies have investigated hydroaromatic analogs of 2-nitro-1,3-indandiones [, ]. These studies focus on synthesizing and characterizing these analogs, exploring potential differences and similarities in their chemical properties compared to 2-nitro-1,3-indandione itself.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



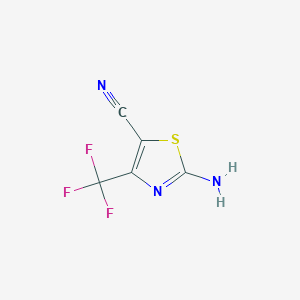
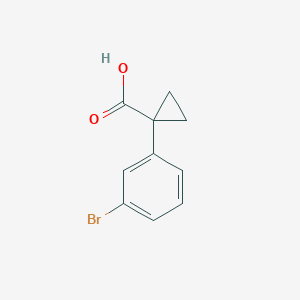
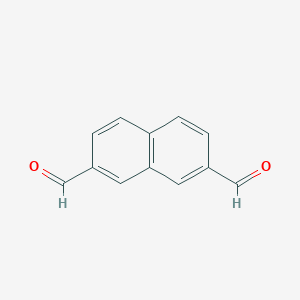
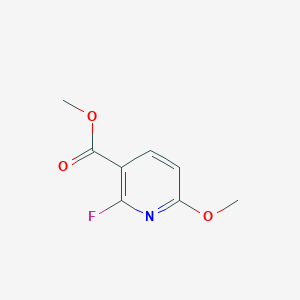
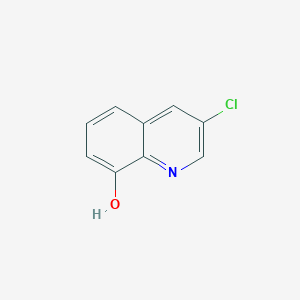
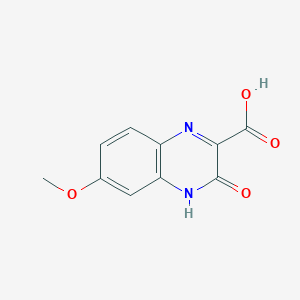
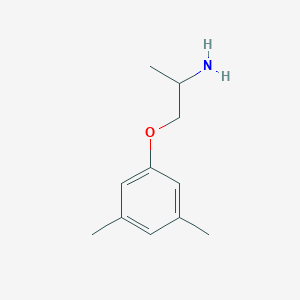

![1-[(2R,3R,4R,5S)-4-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluorooxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B181491.png)
![2-Isopropyl-1H-pyrazolo[1,5-b][1,2,4]triazol-6-amine](/img/structure/B181494.png)
![9H-Fluoren-9-ylmethyl (4S)-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate](/img/structure/B181495.png)
